2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a triazine derivative featuring a sulfanyl-acetamide scaffold linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethylphenyl moiety enhances lipophilicity, influencing bioavailability and target binding.
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2S/c1-7-11(23)21(17)12(20-19-7)24-6-10(22)18-9-4-2-3-8(5-9)13(14,15)16/h2-5H,6,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELCABNNRKLCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of ethanol and hydrochloric acid, followed by heating to reflux for several hours . The resulting intermediate is then reacted with appropriate reagents to introduce the sulfanyl and trifluoromethyl-phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Triazine Ring | Associated with various biological activities |
| Sulfanyl Group | Enhances reactivity and potential interactions |
| Trifluoromethyl Group | Influences lipophilicity and biological behavior |
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for selected human cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|
| HCT-116 (Colon Cancer) | 11 | 3.1 |
| MCF-7 (Breast Cancer) | 18 | 2 |
| HeLa (Cervical Cancer) | 15 | 2.5 |
These results indicate that the compound effectively inhibits cell viability in colon and cervical cancer while maintaining selectivity over non-cancerous keratinocyte cells (HaCaT) .
Structure-Activity Relationships (SAR)
Modifications to the triazine moiety and substitution patterns on the phenyl ring significantly influence potency. For instance:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance activity.
- Alkyl substitutions improve selectivity against cancer cells while reducing toxicity to normal cells .
Antimicrobial Applications
The compound has also been explored for its antimicrobial properties against various bacterial and fungal strains. Preliminary research indicates potential effectiveness as an antimicrobial agent, making it a candidate for further drug development .
Case Studies in Antimicrobial Activity
- In vitro Studies : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Research is ongoing to elucidate the specific molecular mechanisms underlying its antimicrobial effects.
Combination Therapies
Research indicates that combining this compound with standard chemotherapeutics like cisplatin enhances overall cytotoxicity against resistant cancer cell lines . This combination approach may provide a more effective treatment strategy for certain malignancies.
In Vivo Efficacy
Preliminary animal studies have shown that administration of this compound leads to significant tumor regression in xenograft models of breast and colon cancer . These findings support further investigation into its therapeutic potential.
Targeted Delivery Systems
Ongoing research focuses on formulating this compound within nanoparticles for targeted delivery. This strategy aims to minimize systemic toxicity while maximizing localization at tumor sites, enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positioning, aromatic groups, or triazine modifications. Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Positional Isomerism : Analog 1’s ortho-CF₃ group may disrupt planar molecular geometry, reducing stacking interactions critical for enzyme binding compared to the target compound’s meta-CF₃ configuration .
Hydrophobic Modifications : Analog 2’s isopropyl group increases logP (lipophilicity), which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Triazine Core Variations: The target compound’s 1,2,4-triazinone ring differs from metsulfuron-methyl’s 1,3,5-triazine, altering electron distribution and hydrogen-bonding capacity. This may shift biological targets from plant ALS to mammalian enzymes (e.g., kinases) .
Sulfanyl vs.
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 349.37 g/mol. The structure features a triazine core linked to a trifluoromethylphenyl group and an acetamide moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine with appropriate sulfanyl and acetamide derivatives. The detailed synthetic pathway can be referenced from various chemical synthesis literature focusing on triazine derivatives.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of triazine derivatives against various cancer cell lines. For example:
- Cytotoxicity Assays : The compound's efficacy was tested against human cancer cell lines using the crystal violet assay. Results indicated significant antiproliferative activity with IC50 values ranging from 2.38 to 8.13 µM in specific cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SISO | 2.38 | Induces apoptosis |
| RT-112 | 3.77 | Cell cycle arrest |
| A549 | 5.00 | Inhibition of proliferation |
The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations upon treatment with the compound .
Antimicrobial Activity
In addition to anticancer properties, triazine derivatives have shown promise as antimicrobial agents. In vitro studies demonstrate that compounds similar to the one exhibit antibacterial activity against various strains of bacteria.
Case Studies
- Study on Antitumor Activity : A comprehensive study investigated a series of triazine derivatives including our compound against cervical and bladder cancer cell lines. The results highlighted that modifications in the side chains significantly impacted the cytotoxic potency and selectivity towards cancer cells .
- Apoptosis Induction Study : Another investigation focused on the apoptosis-inducing capabilities of triazine derivatives. The study found that at higher concentrations, the compound increased late apoptotic cells significantly compared to controls .
Q & A
Q. What strategies design analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Prodrug Design : Introduce ester groups to enhance solubility (e.g., acetylated amine) .
- Metabolic Stability : Use liver microsomes to identify metabolic hotspots (e.g., triazinone ring oxidation) and block with fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
